2-bromo-N-{2-[(2Z)-2-(3-methylbutan-2-ylidene)hydrazinyl]-2-oxoethyl}benzamide (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-{2-[(2Z)-2-(3-methylbutan-2-ylidene)hydrazinyl]-2-oxoethyl}benzamide is a complex organic compound with a unique structure that includes a bromine atom, a benzamide group, and a hydrazinyl moiety
Preparation Methods
The synthesis of 2-bromo-N-{2-[(2Z)-2-(3-methylbutan-2-ylidene)hydrazinyl]-2-oxoethyl}benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-bromobenzoyl chloride with an appropriate amine under controlled conditions.
Introduction of the Hydrazinyl Group: The hydrazinyl group is introduced by reacting the intermediate with hydrazine or a hydrazine derivative.
Formation of the Final Compound: The final step involves the reaction of the intermediate with 3-methylbutan-2-one to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-bromo-N-{2-[(2Z)-2-(3-methylbutan-2-ylidene)hydrazinyl]-2-oxoethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-bromo-N-{2-[(2Z)-2-(3-methylbutan-2-ylidene)hydrazinyl]-2-oxoethyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-{2-[(2Z)-2-(3-methylbutan-2-ylidene)hydrazinyl]-2-oxoethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
2-bromo-N-{2-[(2Z)-2-(3-methylbutan-2-ylidene)hydrazinyl]-2-oxoethyl}benzamide can be compared with other similar compounds, such as:
2-bromo-N-isobutylbenzamide: This compound has a similar benzamide core but differs in the substituent groups attached to the nitrogen atom.
2-bromo-3-methylbutane: This compound shares the bromine and methylbutane groups but lacks the benzamide and hydrazinyl moieties.
The uniqueness of 2-bromo-N-{2-[(2Z)-2-(3-methylbutan-2-ylidene)hydrazinyl]-2-oxoethyl}benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18BrN3O2 |
---|---|
Molecular Weight |
340.22 g/mol |
IUPAC Name |
2-bromo-N-[2-[(2Z)-2-(3-methylbutan-2-ylidene)hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C14H18BrN3O2/c1-9(2)10(3)17-18-13(19)8-16-14(20)11-6-4-5-7-12(11)15/h4-7,9H,8H2,1-3H3,(H,16,20)(H,18,19)/b17-10- |
InChI Key |
KKQNZHCWBTUODO-YVLHZVERSA-N |
Isomeric SMILES |
CC(C)/C(=N\NC(=O)CNC(=O)C1=CC=CC=C1Br)/C |
Canonical SMILES |
CC(C)C(=NNC(=O)CNC(=O)C1=CC=CC=C1Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.